Methyl 2-(4-nitrophenyl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-nitrophenyl)-2-oxoacetate is an organic compound characterized by the presence of a nitrophenyl group attached to an oxoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-nitrophenyl)-2-oxoacetate can be synthesized through the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-nitrophenyl)-2-oxoacetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Methyl 2-(4-aminophenyl)-2-oxoacetate.
Substitution: Various substituted esters depending on the nucleophile.
Oxidation: Oxidized derivatives with different functional groups.
Scientific Research Applications
Methyl 2-(4-nitrophenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(4-nitrophenyl)-2-oxoacetate involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological molecules. The ester group can be hydrolyzed to release the active carboxylic acid, which can participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-aminophenyl)-2-oxoacetate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-(4-chlorophenyl)-2-oxoacetate: Similar structure but with a chloro group instead of a nitro group.
Methyl 2-(4-methoxyphenyl)-2-oxoacetate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
Methyl 2-(4-nitrophenyl)-2-oxoacetate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can be selectively reduced or substituted, providing a versatile platform for the synthesis of various derivatives with different properties .
Properties
IUPAC Name |
methyl 2-(4-nitrophenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO5/c1-15-9(12)8(11)6-2-4-7(5-3-6)10(13)14/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJNETLTNKSVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.